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Compound of Interest

6-Cyclobutoxy-4-methylpyridin-3-
Compound Name:
amine

Cat. No.: B7937618

Get Quote

Executive Summary

In the development of next-generation Bruton's Tyrosine Kinase (BTK) inhibitors, 6-
Cyclobutoxy-4-methylpyridin-3-amine (CAS 1522335-03-0) serves as a critical

pharmacophore building block. Its structural integrity—specifically the stability of the cyclobutyl
ether moiety and the regiochemistry of the methyl group—is paramount for downstream
efficacy.

This guide provides an in-depth technical comparison of the LC-MS/MS fragmentation patterns
of 6-Cyclobutoxy-4-methylpyridin-3-amine against its most common synthesis impurities and
regioisomers. By understanding the specific ionization behaviors and fragmentation pathways
described below, researchers can establish robust Quality Control (QC) assays that confidently
distinguish the target intermediate from isobaric interferences.

Chemical Identity & Properties
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Property Specification

Compound Name 6-Cyclobutoxy-4-methylpyridin-3-amine

CAS Number 1522335-03-0

Molecular Formula C10H14N20

Monoisotopic Mass 178.1106 Da

Precursor lon [M+H]* 179.1179 m/z

Key Structural Features Pyridine core, 3-Amino, 4-Methyl, 6-Cyclobutoxy

LC-MS/MS Fragmentation Analysis
Mechanistic Insight

The fragmentation of 6-Cyclobutoxy-4-methylpyridin-3-amine under Electrospray lonization
(ESI) is driven by the protonation of the pyridine ring nitrogen and the subsequent instability of
the ether linkage.

e Primary lonization: The molecule forms a stable [M+H]* ion at m/z 179.1.

o Dominant Fragmentation (The "Signature™): The most energetically favorable pathway is the
cleavage of the cyclobutyl ether bond. Unlike linear alkyl ethers, the cyclobutyl group
typically undergoes a rearrangement eliminating cyclobutene (CsHe, 54 Da).

e Resulting Fragment: This neutral loss generates a protonated pyridinol species (2-amino-4-
methylpyridin-6-ol) at m/z 125.1.

Fragmentation Pathway Diagram

The following diagram illustrates the specific bond cleavages and resulting product ions.
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Figure 1: Proposed ESI+ fragmentation pathway showing the characteristic neutral loss of

cyclobutene.

Comparative Profiling: Target vs. Alternatives

Differentiation of the target molecule from its isomers is the primary challenge in method

development. The table below compares the target against its specific regioisomer (2-methyl

analog) and a ring-opening impurity.

Comparative Data Table

Target Analyte (4-

Alternative 1:

Alternative 2: Ring-

Feature Regioisomer (2- Opened (sec-
Methyl)
Methyl) Butoxy)
4-Methyl-pyridin-3- 2-Methyl-pyridin-3-
Structure ey ey Linear sec-butyl ether

amine

amine

Precursor [M+H]*

1791

1791

1791

Retention Time (RT)

Intermediate

Early Eluting (Steric
shielding of N)

Late Eluting (More
lipophilic)

Major Fragment

125.1 (100%)

125.1 (variable

intensity)

123.1 (Loss of C4H8)

Differentiation Key

Ratio of 125/179 is

stable.

Ortho Effect: Loss of
NHs (m/z 162) is often

enhanced.

Fragment m/z 57
(Butyl cation) is
present.[1]

Detailed Analysis
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o Target vs. 2-Methyl Isomer: Both yield the m/z 125 fragment. However, the 2-methyl isomer
places the methyl group adjacent to the ring nitrogen. In chromatography (C18), the 2-methyl
isomer typically elutes earlier due to steric inhibition of hydrogen bonding with the stationary
phase silanols. In MS/MS, the 2-methyl isomer may show a higher abundance of m/z 162
(loss of NHs) due to the proximity of the methyl group facilitating amine cleavage.

e Target vs. Ring-Opened Impurity: If the cyclobutyl ring opens during synthesis (forming a
butan-2-yloxy group), the mass remains 179.1. However, linear/branched alkyl ethers prefer
to lose the alkyl radical or alkene (CaHs, 56 Da) rather than the specific CaHs (54 Da) loss of
the cyclic ether. The presence of m/z 123 (179 - 56) or alkyl fragments at m/z 57 is definitive
for the impurity.

Experimental Protocol: Method Development

To replicate these results or validate the purity of your standard, follow this self-validating
protocol.

Chromatographic Conditions
e Column: C18 Charged Surface Hybrid (CSH) or Biphenyl (100 x 2.1 mm, 1.7 pm).

o Why: Biphenyl phases offer superior selectivity for aromatic isomers compared to standard
C18.

e Mobile Phase A: 0.1% Formic Acid in Water.
e Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

e Gradient: 5% B to 95% B over 8 minutes.

Mass Spectrometry Settings (Triple Quadrupole)

« lonization: ESI Positive Mode.
e Source Temp: 450°C (High temp ensures efficient desolvation of the amine).

¢ MRM Transitions:
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o Quantifier: 179.1 - 125.1 (CE: 20-25 eV).
o Qualifier 1: 179.1 - 97.1 (CE: 35 eV).

o Qualifier 2 (Isomer Check): 179.1 - 162.1 (Monitor for 2-methyl isomer).

Workflow Diagram
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Figure 2: Decision tree for distinguishing the target compound from regioisomeric impurities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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